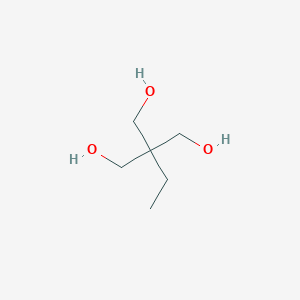
Clorhidrato de EHNA
Descripción general
Descripción
Adenosine Deaminase Inhibitor is any substance that inhibits adenosine deaminase, an enzyme involved with the degradation of adenine in purine metabolism and that acts as a positive regulator of T-cell coactivation.
Aplicaciones Científicas De Investigación
Inhibidor de la Adenosina Desaminasa
Se sabe que el clorhidrato de EHNA es un inhibidor de la adenosina desaminasa . Se ha utilizado en la suplementación de nucleósidos para inhibir la descomposición de la desoxiadenosina por la enzima adenosina desaminasa .
Inhibidor de la Fosfodiesterasa
El this compound actúa como un inhibidor de la fosfodiesterasa selectivo de PDE II . Tiene un valor de IC50 de 0,8 y 2 µM contra la PDE II humana y porcina, respectivamente .
Acción Antitumoral
El this compound posee acción antitumoral . Sin embargo, los mecanismos específicos y las aplicaciones en esta área podrían requerir más investigación.
Estudio del Movimiento de los Autofagosomas
El this compound se ha utilizado para tratar el cultivo de microexplante para examinar la dirección y el motor responsable del movimiento de los autofagosomas en los axones .
Mantenimiento de la Pluripotencia en Células Madre Embrionarias Humanas
Se informa que el this compound a una concentración de 10 µM bloquea eficazmente y de forma reversible la diferenciación y mantiene la pluripotencia de la línea celular de células madre embrionarias humanas (hES) SA121 en cultivos sin células de alimentación <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org
Mecanismo De Acción
Target of Action
EHNA hydrochloride primarily targets two enzymes: cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which are involved in a variety of cellular responses. ADA, on the other hand, is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various biochemical processes, including energy transfer and signal transduction .
Mode of Action
EHNA hydrochloride acts as a dual inhibitor of PDE2 and ADA . It inhibits the activity of PDE2, thereby increasing the levels of cAMP and cGMP in cells . This can amplify the cellular responses mediated by these secondary messengers. EHNA hydrochloride also inhibits ADA, leading to an increase in adenosine levels, which can have various effects depending on the cellular context .
Biochemical Pathways
By inhibiting PDE2 and ADA, EHNA hydrochloride affects several biochemical pathways. The increase in cAMP and cGMP levels can enhance the signaling pathways that these molecules are involved in, leading to various downstream effects . The inhibition of ADA and the resulting increase in adenosine levels can also impact numerous biochemical processes, given the widespread role of adenosine in the body .
Result of Action
The inhibition of PDE2 and ADA by EHNA hydrochloride can lead to a variety of cellular and molecular effects. For instance, it has been reported to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions . This suggests that EHNA hydrochloride could be useful in stem cell research and regenerative medicine .
Análisis Bioquímico
Biochemical Properties
EHNA hydrochloride exerts a concentration inhibition of the cGMP-stimulated PDE2 activity . It interacts with enzymes such as PDE2 and ADA . EHNA hydrochloride exhibits normal Michaelian kinetics of inhibition for the cyclic GMP-stimulated PDE2 activity .
Cellular Effects
EHNA hydrochloride plays roles in mediating diverse pharmacological responses, including antiviral, antitumour and antiarrhythmic effects . It also suppresses spontaneous differentiation of human embryonic stem cells in feeder-free conditions .
Molecular Mechanism
EHNA hydrochloride completely ablates the ability of cyclic GMP to activate PDE2 activity, while having a much smaller inhibitory effect on the unstimulated PDE2 activity . It prevents dAdo degradation and increases mitochondrial dATP levels in fibroblasts .
Metabolic Pathways
EHNA hydrochloride is involved in the cGMP signaling pathway . It interacts with enzymes such as PDE2 and ADA
Propiedades
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-45-9, 58337-38-5 | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EHNA HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)





![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)

